

# Verification of Lansoprazole Sulfone N-oxide as a Process Impurity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                              |           |
|----------------------|------------------------------|-----------|
| Compound Name:       | Lansoprazole sulfone N-oxide |           |
| Cat. No.:            | B194816                      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Lansoprazole sulfone N-oxide** with other process-related impurities of Lansoprazole. It includes supporting experimental data, detailed methodologies for analysis, and visual representations of synthetic pathways and experimental workflows to aid in the verification and control of these impurities in drug development and manufacturing.

# Introduction to Lansoprazole and the Significance of Impurity Profiling

Lansoprazole is a proton pump inhibitor (PPI) widely used to treat conditions such as stomach and duodenal ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. The manufacturing of active pharmaceutical ingredients (APIs) like Lansoprazole is a complex process that can result in the formation of impurities. These impurities can arise from various sources, including the starting materials, intermediates, reagents, and degradation of the drug substance itself.

Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines (ICH Q3A/B) for the identification, qualification, and control of impurities in new drug substances.[1][2][3][4][5] Meticulous impurity profiling is therefore a critical aspect of drug development and manufacturing to ensure the safety, efficacy, and quality of the final pharmaceutical product.



## Lansoprazole Sulfone N-oxide: An Overoxidized Byproduct

**Lansoprazole sulfone N-oxide** has been identified as a process-related impurity in the synthesis of Lansoprazole.[6][7] It is formed as an overoxidized by-product during the oxidation step of the synthesis.[6][8][9] The presence of this and other impurities necessitates the development of robust analytical methods for their detection and quantification.

The chemical structure of **Lansoprazole sulfone N-oxide** is provided below:

- Chemical Name: 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole[10][11][12]
- CAS Number: 953787-54-7[10][11][12]
- Molecular Formula: C16H14F3N3O4S[10][12][13]
- Molecular Weight: 401.36 g/mol [10][12][13]

## Synthetic Pathway and Formation of Lansoprazole Sulfone N-oxide

The synthesis of Lansoprazole typically involves the oxidation of a sulfide intermediate. Over-oxidation during this step can lead to the formation of Lansoprazole sulfone and subsequently, the N-oxide derivative. The following diagram illustrates the general synthetic pathway and the point of formation for **Lansoprazole sulfone N-oxide**.





Click to download full resolution via product page

Synthetic pathway of Lansoprazole and formation of Lansoprazole sulfone N-oxide.

## **Analytical Methods for Impurity Detection**

Several analytical techniques are employed for the detection and quantification of Lansoprazole and its impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (LC-MS), are the most common and effective methods.[14][15][16][17][18]

The following table summarizes the performance of a validated UPLC method for the estimation of Lansoprazole and its related substances.



| Parameter                           | Lansoprazole | Lansoprazole<br>Sulfone | Lansoprazole<br>Sulfide | Lansoprazole<br>N-oxide |
|-------------------------------------|--------------|-------------------------|-------------------------|-------------------------|
| Limit of Detection (LOD)            | 0.02 μg/mL   | 0.02 μg/mL              | 0.02 μg/mL              | 0.02 μg/mL              |
| Limit of Quantification (LOQ)       | 0.075 μg/mL  | 0.075 μg/mL             | 0.075 μg/mL             | 0.075 μg/mL             |
| Linearity (Correlation Coefficient) | >0.999       | >0.998                  | >0.998                  | >0.998                  |
| Precision<br>(%RSD)                 | < 2%         | < 2%                    | < 2%                    | < 2%                    |

Data adapted from a novel, validated stability-indicating UPLC method.[14]

# Experimental Protocol: UPLC Method for Impurity Profiling

This section provides a detailed methodology for the analysis of Lansoprazole and its process-related impurities using a reversed-phase UPLC method.[14]

#### 5.1. Materials and Reagents

- · Lansoprazole reference standard
- Lansoprazole sulfone N-oxide and other impurity reference standards
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Ortho-phosphoric acid (AR grade)



Water (Milli-Q or equivalent)

#### 5.2. Chromatographic Conditions

• Column: Waters Acquity BEH C18 (50 mm x 2.1 mm, 1.7 μm)

• Mobile Phase A: Phosphate buffer (pH 7.0): Methanol (90:10, v/v)

Mobile Phase B: Methanol : Acetonitrile (50:50, v/v)

• Gradient Program:

0 min: 95% A, 5% B

2 min: 60% A, 40% B

4 min: 20% A, 80% B

5 min: 95% A, 5% B

6 min: 95% A, 5% B

• Flow Rate: 0.3 mL/min

Column Temperature: 30°C

Detection Wavelength: 285 nm

Injection Volume: 2 μL

#### 5.3. Sample Preparation

- Standard Solution: Accurately weigh and dissolve the Lansoprazole reference standard and each impurity standard in a suitable diluent (e.g., a mixture of mobile phases) to obtain a known concentration.
- Test Solution: Accurately weigh and dissolve the Lansoprazole drug substance in the diluent to a final concentration of approximately 400  $\mu$ g/mL.



#### 5.4. System Suitability

Inject the standard solution and verify system suitability parameters such as theoretical plates, tailing factor, and resolution between adjacent peaks to ensure the performance of the chromatographic system.

#### 5.5. Analysis

Inject the test solution into the chromatograph and record the chromatogram. Identify and quantify the impurities by comparing their retention times and peak areas with those of the reference standards.

## **Experimental Workflow**

The following diagram outlines the logical workflow for the verification of **Lansoprazole sulfone N-oxide** as a process impurity.





Click to download full resolution via product page

Experimental workflow for the verification of Lansoprazole impurities.

## Comparison with Other Lansoprazole Process Impurities

Besides **Lansoprazole sulfone N-oxide**, several other process-related impurities of Lansoprazole have been identified.[6][7][13] A comparative overview of these impurities is presented below.



| Impurity                     | Chemical Name                                                                                     | Formation Pathway                         |
|------------------------------|---------------------------------------------------------------------------------------------------|-------------------------------------------|
| Lansoprazole Sulfone N-oxide | 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole     | Over-oxidation of Lansoprazole sulfide[6] |
| Lansoprazole Sulfone         | 2-[[[3-Methyl-4-(2,2,2-<br>trifluoroethoxy)-2-<br>pyridinyl]methyl]sulfonyl]-1H-<br>benzimidazole | Oxidation of Lansoprazole sulfide[9]      |
| Lansoprazole Sulfide         | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole                 | Unreacted intermediate[8]                 |
| Lansoprazole N-oxide         | 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole     | Oxidation of Lansoprazole[8]              |

### Conclusion

The verification and control of process-related impurities such as **Lansoprazole sulfone N-oxide** are paramount in ensuring the quality and safety of Lansoprazole drug products. This guide has provided a comparative overview of this impurity, including its formation, analytical detection methods, and a detailed experimental protocol. By implementing robust analytical strategies and adhering to regulatory guidelines, pharmaceutical manufacturers can effectively monitor and control impurities, thereby safeguarding public health.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

## Validation & Comparative





- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Characterization of Metabolites and Potential Impurities of Lansoprazole, an Antiulcerative Drug: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. ijmca.com [ijmca.com]
- 9. WO2007138468A2 Processes for the preparation of lansoprazole Google Patents [patents.google.com]
- 10. scbt.com [scbt.com]
- 11. veeprho.com [veeprho.com]
- 12. Lansoprazole Sulfone N-Oxide | CAS No- 953787-54-7 | Simson Pharma Limited [simsonpharma.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. granthaalayahpublication.org [granthaalayahpublication.org]
- 17. CN105467048A Impurity detection method for lansoprazole-containing raw material medicine Google Patents [patents.google.com]
- 18. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
- To cite this document: BenchChem. [Verification of Lansoprazole Sulfone N-oxide as a Process Impurity: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194816#verification-of-lansoprazole-sulfone-n-oxide-as-a-process-impurity]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com